molecular formula C22H15ClO5 B11152135 3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one

3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11152135
M. Wt: 394.8 g/mol
InChI Key: HCGAXBBGJWSKDQ-UHFFFAOYSA-N
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Description

3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is a synthetic organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

The synthesis of 3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of a suitable precursor with a chlorinating agent to introduce the chlorine atom at the desired position on the benzodioxole ring.

    Coupling Reaction: The chlorinated benzodioxole is then coupled with a suitable methoxy-substituted benzene derivative under conditions that promote the formation of the ether linkage.

    Cyclization: The resulting intermediate undergoes cyclization to form the chromenone structure, completing the synthesis of the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the chromenone ring.

    Substitution: The chlorine atom on the benzodioxole ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets within cells. It is believed to exert its effects by:

Comparison with Similar Compounds

3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE can be compared with other benzodioxole derivatives, such as:

Properties

Molecular Formula

C22H15ClO5

Molecular Weight

394.8 g/mol

IUPAC Name

3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C22H15ClO5/c1-12-18(25-10-13-8-19-20(9-17(13)23)27-11-26-19)7-6-15-14-4-2-3-5-16(14)22(24)28-21(12)15/h2-9H,10-11H2,1H3

InChI Key

HCGAXBBGJWSKDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC5=C(C=C4Cl)OCO5

Origin of Product

United States

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